WW6D984Dpy
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Overview
Description
WW6D984Dpy, also known as NNC-22-0215, is a compound with the molecular formula C19H18Cl3NO2 and a molecular weight of 398.711. It is a stereochemically defined molecule with one stereocenter. The compound is characterized by its complex structure, which includes a benzazepine core and multiple chlorine substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WW6D984Dpy involves multiple steps, starting with the preparation of the benzazepine core. This core is then functionalized with chlorine atoms and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
WW6D984Dpy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzazepine core .
Scientific Research Applications
WW6D984Dpy has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WW6D984Dpy involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to WW6D984Dpy include other benzazepine derivatives with chlorine substitutions. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
152125-09-2 |
---|---|
Molecular Formula |
C19H18Cl3NO2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(5S)-8-chloro-5-(5,6-dichloro-2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H18Cl3NO2/c1-23-4-2-10-6-14(20)16(24)8-12(10)13(9-23)17-18(22)15(21)7-11-3-5-25-19(11)17/h6-8,13,24H,2-5,9H2,1H3/t13-/m0/s1 |
InChI Key |
XTBPVXNRDRWQNN-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=C4C(=CC(=C3Cl)Cl)CCO4)O)Cl |
Origin of Product |
United States |
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